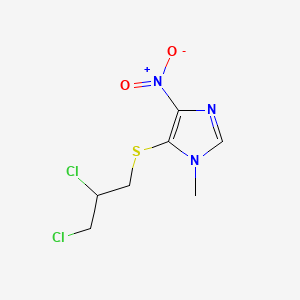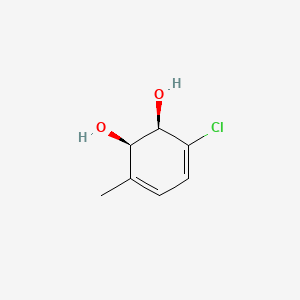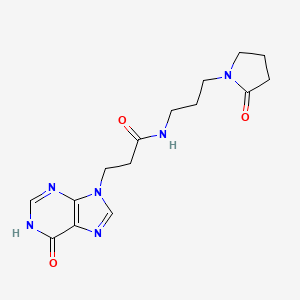
Testosterone 4-C-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone 4-C-14 is a radiolabeled form of testosterone, a steroid hormone that plays a crucial role in the development and maintenance of male reproductive tissues and secondary sexual characteristics. The radiolabeling with carbon-14 allows for the tracking and study of testosterone’s metabolic pathways and interactions within biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of testosterone 4-C-14 typically involves the incorporation of carbon-14 into the testosterone molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of testosterone. One common method involves the use of radiolabeled cholesterol as a starting material, which is then converted into testosterone through a series of enzymatic reactions .
Industrial Production Methods
Industrial production of this compound involves the use of advanced radiolabeling techniques and stringent quality control measures to ensure the purity and specific activity of the compound. The process often includes the use of automated systems for sample preparation and analysis, such as liquid chromatography-mass spectrometry (LC-MS/MS), to achieve high precision and accuracy .
化学反応の分析
Types of Reactions
Testosterone 4-C-14 undergoes various chemical reactions, including:
Oxidation: Conversion to androstenedione and other metabolites.
Reduction: Formation of dihydrotestosterone (DHT) and other reduced forms.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Various halogenating agents and catalysts, such as iodine (I₂) and palladium (Pd) catalysts.
Major Products Formed
Oxidation: Androstenedione, etiocholanolone.
Reduction: Dihydrotestosterone (DHT), androstanediol.
Substitution: Halogenated testosterone derivatives.
科学的研究の応用
Testosterone 4-C-14 has a wide range of scientific research applications, including:
Chemistry: Studying the metabolic pathways and chemical transformations of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interactions with receptors.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of testosterone in the human body.
Industry: Developing new therapeutic agents and diagnostic tools based on testosterone analogs
作用機序
Testosterone 4-C-14 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The radiolabeling with carbon-14 allows researchers to track the distribution and metabolism of testosterone in the body, providing insights into its molecular targets and pathways .
類似化合物との比較
Similar Compounds
Testosterone Enanthate: An esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Another esterified form with similar properties to enanthate.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone .
Uniqueness
Testosterone 4-C-14 is unique due to its radiolabeling, which allows for detailed studies of its metabolic fate and interactions within biological systems. This makes it an invaluable tool for research in endocrinology, pharmacology, and related fields .
特性
CAS番号 |
633-32-9 |
|---|---|
分子式 |
C19H28O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+2 |
InChIキー |
MUMGGOZAMZWBJJ-WLRIMQDWSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[14CH]C(=O)CC[C@]34C |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)




